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Compound of Interest

2-(Chloromethoxy)-1,4-
Compound Name:
difluorobenzene

Cat. No.: B13204985

Get Quote

\ J

Nomenclature, Synthesis, and Reactivity in Medicinal
Chemistry
Structural Identity & Nomenclature Analysis

Topic: 2-(Chloromethoxy)-1,4-difluorobenzene CAS Registry Number: 495-07-8 (Generic for
isomer class; specific isomer often custom synthesized) Molecular Formula:

Molecular Weight: 178.56 g/mol

IUPAC Nomenclature Logic

The name 2-(Chloromethoxy)-1,4-difluorobenzene is not arbitrary; it follows strict [UPAC
hierarchy rules that prioritize the lowest locant set over alphabetical order when the parent
structure is benzene.

o Parent Structure: Benzene ring.[1][2]

¢ Substituents: Two fluoro groups (-F) and one chloromethoxy group (-OCH2ClI).
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e Locant Determination:
o Option A (Ether Priority): 1-(Chloromethoxy)-2,5-difluorobenzene. Locant set: 1, 2, 5.
o Option B (Fluoro Priority): 2-(Chloromethoxy)-1,4-difluorobenzene. Locant set: 1, 2, 4.

o Decision: IUPAC rules dictate minimizing the locant set at the first point of difference.
Since the set {1, 2, 4} is lower than {1, 2, 5}, the numbering must start at a fluorine atom.

o Result: The fluorine atoms occupy positions 1 and 4, placing the chloromethoxy group at
position 2. This confirms 2-(Chloromethoxy)-1,4-difluorobenzene as the Preferred IUPAC
Name (PIN).

Physical Properties (Estimated)

Property Value Note

. . Extrapolated from homologous
Boiling Point 85-90 °C @ 15 mmHg ]
halo-anisoles.

High density due to di-

Density 1.35 + 0.05 g/cm3 o
fluoro/chloro substitution.
Hydrolyzes rapidly in
Solubility DCM, THF, Toluene yaroy picy
water/alcohols.
o Lachrymatory; fumes in moist
Appearance Colorless to pale yellow liquid

air.

Strategic Synthesis: The Chloromethylation
Protocol

The synthesis of 2-(Chloromethoxy)-1,4-difluorobenzene is a precision operation. The
electron-withdrawing nature of the fluorine atoms at positions 2 and 5 (relative to the phenol
oxygen) deactivates the ring, but the target here is O-alkylation, not C-alkylation.

Primary Route: Chloromethylation of 2,5-Difluorophenol

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b13204985/docs?utm_src=pdf-body#technical-monograph-2-chloromethoxy-1-4-difluorobenzene
https://www.benchchem.com/product/b13204985/docs?utm_src=pdf-body#technical-monograph-2-chloromethoxy-1-4-difluorobenzene
https://www.benchchem.com/product/b13204985/docs?utm_src=pdf-body#technical-monograph-2-chloromethoxy-1-4-difluorobenzene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13204985?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

The most reliable route involves the reaction of 2,5-difluorophenol with paraformaldehyde and
anhydrous HCI. This generates the chloromethyl ether in situ.

Reagents:

Substrate: 2,5-Difluorophenol (Precursor).

Reagent: Paraformaldehyde ((

).

Halogen Source: Anhydrous HCI gas or

/ conc. HCI.

Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step Protocol (Standard Operating Procedure)

o Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, gas inlet tube, and a
drying tube (

). CRITICAL: The system must be vented to a scrubber containing NaOH to neutralize
escaping HCI and potential bis(chloromethyl)ether (BCME) vapors.

» Dissolution: Dissolve 2,5-difluorophenol (1.0 eq) and paraformaldehyde (1.2 eq) in dry DCM.
o Saturation: Cool the mixture to 0°C. Bubble anhydrous HCI gas through the suspension.

e Reaction: The paraformaldehyde will depolymerize and react with the phenol. Maintain
temperature <10°C to prevent Friedel-Crafts side reactions (C-alkylation).

» Separation: Once the solution clears (approx. 2-4 hours), separate the organic layer.
e Drying: Dry over anhydrous

and filter.

« Purification: Vacuum distillation is required.[3] Do not distill to dryness due to explosion risks
of peroxide/ether byproducts.
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Synthetic Pathway Visualization

The following diagram illustrates the chemical transformation and the competing side reaction
(BCME formation) that must be managed.

2,5-Difluorophenol Depolymerization r_________________i

(Starting Material) ;: Hemiacetal Intermediate Nucleophilic Subst. (-H20) > 2-(Chloromethoxy)-1,4-difluorobenzene
1

1 (Target)

Paraformaldehyde + HCI Excess CH20 + HCI :
(DCM, 0°C) ... (AvoidExcessh) - Bis(chloromethyl)ether
(BCME - Carcinogen!)

Click to download full resolution via product page

Figure 1: Synthetic pathway for O-chloromethylation of 2,5-difluorophenol, highlighting the
critical BCME risk vector.

Reactivity Profile & Applications

2-(Chloromethoxy)-1,4-difluorobenzene is a "privileged intermediate” in drug discovery. It
serves as a hard electrophile, primarily used to introduce the (2,5-difluorophenoxy)methyl motif
into pharmacophores.

Mechanism of Action (Electrophilicity)

The chlorine atom is on a carbon adjacent to an oxygen. The oxygen lone pair stabilizes the
carbocation formed if chloride leaves, making this molecule a potent alkylating agent (SN1/SN2
hybrid character).

Key Transformations

e N-Alkylation (Heterocycle Functionalization):

o Reacts with imidazoles, triazoles, or amides (using NaH base) to form N-methyloxy-aryl
linkers. Common in antifungal and kinase inhibitor design.

e Grignard Coupling:
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o Can react with Grignard reagents (R-MgBr) to form Ar-O-CH2-R ethers, extending the
carbon chain.

» Hydrolysis (Degradation):

o In the presence of water, it reverts to 2,5-difluorophenol and formaldehyde. This makes it a

potential "prodrug” moiety if the acetal linkage is designed to cleave metabolically.

N-Nucleophiles
(Imidazoles/Amides) EE AL

2-(Chloromethoxy)-

1,4-difluorobenzene

+ Base (NaH) - ROH / Base Hydrolysis
N-[(2,5-difluorophenoxy)methyl] 2,5-Difluorophenol

Click to download full resolution via product page
Figure 2: Reactivity map demonstrating the electrophilic versatility of the chloromethoxy group.

Safety & Handling (HSE Critical)

WARNING: Chloromethyl ethers are among the most dangerous alkylating agents in organic
synthesis.

Bis(chloromethyl)ether (BCME) Hazard

During the synthesis (Section 2.1), if paraformaldehyde is used in large excess with HCI,
Bis(chloromethyl)ether (BCME) can form.

e Risk: BCME is a known human carcinogen (Group 1).[4]

» Mitigation:
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o Always use a slight excess of the phenol (limiting reagent: paraformaldehyde) to consume
the chloromethylating species.

o Quench reactions with ammonium hydroxide (

) which rapidly destroys chloromethyl ethers.

Handling Protocols

o Containment: All reactions must occur in a functioning fume hood with a face velocity >100
fpm.

o PPE: Double nitrile gloves (breakthrough time is short for haloethers), chemical splash
goggles, and a lab coat.

o Destruction: Waste containing this intermediate should be treated with a solution of
ammonia/methanol before disposal to convert the reactive chloride to the benign
amine/methoxide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. chem.libretexts.org [chem.libretexts.org]
e 2. chemscene.com [chemscene.com]
¢ 3. pdf.benchchem.com [pdf.benchchem.com]

e 4. BIS(CHLOROMETHYL) ETHER AND CHLOROMETHYL METHYL ETHER - Chemical
Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

¢ 5. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro
Alkyl Ethers [organic-chemistry.org]

¢ 6. Chloromethyl methyl ether synthesis - chemicalbook [chemicalbook.com]

¢ To cite this document: BenchChem. [Technical Monograph: 2-(Chloromethoxy)-1,4-
difluorobenzene]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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